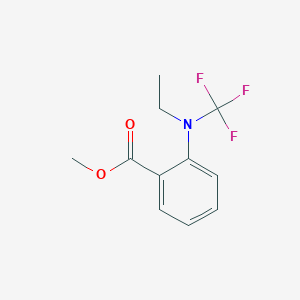![molecular formula C7H6BNO2S B13964290 Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
Thieno[3,2-b]pyridin-7-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-thieno[3,2-b]pyridin-7-ylboronic acid: is a heterocyclic compound that contains both a thieno and pyridine ring fused together with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Industrial Production Methods: Industrial production of B-thieno[3,2-b]pyridin-7-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where B-thieno[3,2-b]pyridin-7-ylboronic acid undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Protodeboronation: Radical initiators and specific solvents depending on the substrate.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of hydrocarbons.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to form stable carbon-carbon bonds, which are crucial in the design of pharmaceuticals .
Industry:
Mechanism of Action
The primary mechanism of action for B-thieno[3,2-b]pyridin-7-ylboronic acid in chemical reactions involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.
Comparison with Similar Compounds
Thieno[2,3-b]pyridin-5-ylboronic acid: Another boronic acid derivative with a similar structure but different substitution pattern on the pyridine ring.
Benzo[b]thien-3-ylboronic acid: A related compound with a benzothiophene ring instead of a thienopyridine ring.
Uniqueness:
B-thieno[3,2-b]pyridin-7-ylboronic acid: is unique due to its specific ring fusion and boronic acid functional group, which confer distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4,10-11H |
InChI Key |
ZCRLQDWVRFMLJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=NC=C1)C=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)
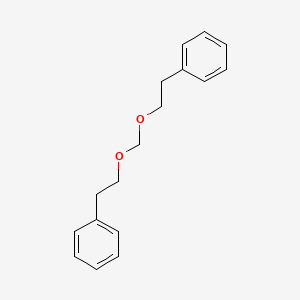
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
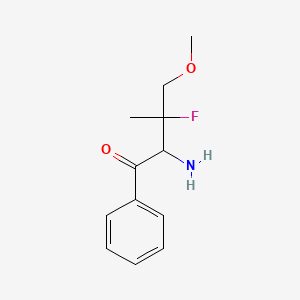
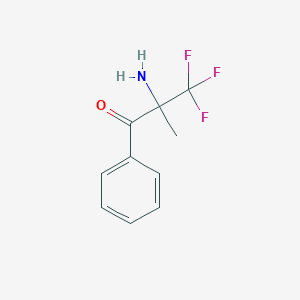
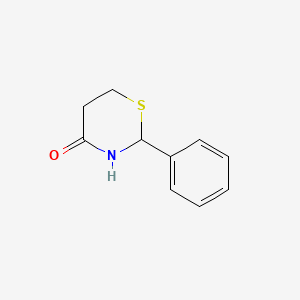
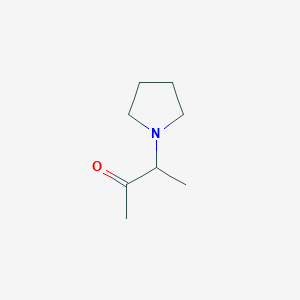

![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)
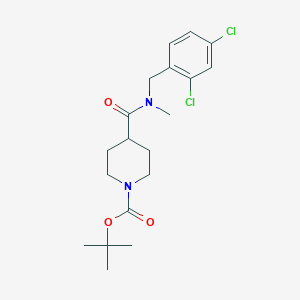
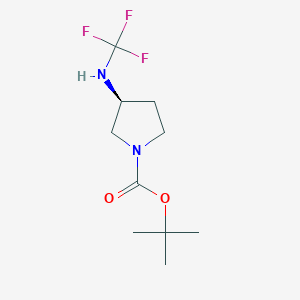
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

